4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
IUPAC Name |
(4E)-5-(3-chlorophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-13-6-4-11(5-7-13)17(25)15-16(12-2-1-3-14(22)10-12)24(19(27)18(15)26)20-23-8-9-28-20/h1-10,16,25H/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVLFACVDGUCBI-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-chlorobenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C22H14Cl2N2O3
- Molecular Weight: 425.3 g/mol
- IUPAC Name: this compound
The compound features a pyrrolidine ring substituted with chlorobenzoyl and chlorophenyl groups, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its structural components suggest potential interactions with cancer-related pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism likely involves cell cycle arrest and induction of apoptosis.
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases. Studies have demonstrated that it can reduce the expression of inflammatory markers in cellular models.
Antimicrobial Properties
Preliminary evaluations reveal antimicrobial activity against several bacterial strains. The presence of chlorinated groups enhances the antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
A review of recent literature highlights several key studies:
- Study on Anticancer Activity :
- Anti-inflammatory Research :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-chlorobenzoyl)pyridine | Structure | Moderate anticancer activity |
| 4-chlorobenzyl chloride | Structure | Weak antibacterial properties |
| 4-chlorophenyl pyridinyl methanone | Structure | Strong anti-inflammatory effects |
This table illustrates how the target compound compares with similar molecules in terms of biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Structural and Physicochemical Comparisons
Key Structural Variations and Implications
Halogenation Patterns :
- The target compound and Compound 29 differ in benzoyl substituents (4-Cl vs. 4-Me), impacting lipophilicity and steric bulk. Chlorine increases electronegativity, enhancing binding to hydrophobic pockets in biological targets .
- ’s compound has dual 4-Cl groups on both benzoyl and phenyl rings, likely improving metabolic stability compared to the target compound’s 3-Cl-phenyl group .
Compound 29’s 2-hydroxypropyl substituent at position 1 introduces hydrogen-bonding capacity absent in the target compound .
Crystallographic Behavior :
- Analogs with benzothiazole groups (e.g., ) exhibit planar molecular conformations with perpendicular aromatic groups, favoring isostructural packing in crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
